Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Overview
Description
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is a compound with the empirical formula C21H21NO4S and a molecular weight of 383.46 g/mol . It is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The Fmoc group (fluorenylmethyloxycarbonyl) is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate aldehyde with cysteine or a cysteine derivative under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and peptide chemistry would apply, including the use of automated peptide synthesizers and large-scale reactors for the chemical reactions involved.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups .
Biology
In biological research, this compound can be used to study the structure and function of proteins and peptides. It is particularly useful in the synthesis of peptide-based drugs and biomolecules .
Medicine
In medicine, Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can be used in the development of new therapeutic agents. Its ability to form stable peptide bonds makes it valuable in the design of peptide-based drugs .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its role in peptide synthesis makes it important for the manufacture of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The thiazolidine ring can also participate in various chemical reactions, contributing to the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the ethyl-substituted thiazolidine ring. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .
Properties
IUPAC Name |
(4S)-2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-2-19-22(18(12-27-19)20(23)24)21(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,2,11-12H2,1H3,(H,23,24)/t18-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECJPTXHAYWGKO-MRTLOADZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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